molecular formula C8H10ClNO B6613827 2-(4-chloropyridin-2-yl)propan-2-ol CAS No. 40472-76-2

2-(4-chloropyridin-2-yl)propan-2-ol

Cat. No. B6613827
Key on ui cas rn: 40472-76-2
M. Wt: 171.62 g/mol
InChI Key: XCKHPYOSLVIIBZ-UHFFFAOYSA-N
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Patent
US08691804B2

Procedure details

Ethyl 4-chloropyridine-2-carboxylate (200 mg, 1.08 mmol) was dissolved in diethyl ether (10 ml) and cooled to 0° C. MeMgBr (1.08 ml of a 3M solution in diethyl ether, 3.24 mmol) was added dropwise and the reaction was warmed to room temperature and stirred for 30 minutes. After quenching with saturated NaHCO3 (2 ml) and diluting with diethyl ether (40 ml), the resulting mixture stirred vigorously for 30 minutes to break up the resulting solid. The mixture was washed twice with saturated NaHCO3 (20 ml), dried (MgSO4) and concentrated at reduced pressure. The resulting residue was dissolved in diethyl ether (10 ml) and the Grignard reaction repeated giving the title compound as colourless oil (157 mg, 85%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](C(OCC)=O)[CH:3]=1.[CH3:13][Mg+].[Br-].C([O:18][CH2:19][CH3:20])C>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:19]([OH:18])([CH3:20])[CH3:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
After quenching with saturated NaHCO3 (2 ml)
ADDITION
Type
ADDITION
Details
diluting with diethyl ether (40 ml)
STIRRING
Type
STIRRING
Details
the resulting mixture stirred vigorously for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The mixture was washed twice with saturated NaHCO3 (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in diethyl ether (10 ml)
CUSTOM
Type
CUSTOM
Details
the Grignard reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 157 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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